molecular formula C14H18N2O4S B7114303 2-hydroxy-N-(1-methylsulfinylpropan-2-yl)-5-(prop-2-enoylamino)benzamide

2-hydroxy-N-(1-methylsulfinylpropan-2-yl)-5-(prop-2-enoylamino)benzamide

Cat. No.: B7114303
M. Wt: 310.37 g/mol
InChI Key: ZCPTYYOCBJUYAF-UHFFFAOYSA-N
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Description

2-hydroxy-N-(1-methylsulfinylpropan-2-yl)-5-(prop-2-enoylamino)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with multiple functional groups, including a hydroxy group, a methylsulfinyl group, and a prop-2-enoylamino group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(1-methylsulfinylpropan-2-yl)-5-(prop-2-enoylamino)benzamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(1-methylsulfinylpropan-2-yl)-5-(prop-2-enoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone.

    Reduction: The carbonyl group in the benzamide core can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of ether or amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(1-methylsulfinylpropan-2-yl)-5-(prop-2-enoylamino)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-N-(1-methylsulfinylpropan-2-yl)-5-(prop-2-enoylamino)benzamide: can be compared with other benzamide derivatives that have similar functional groups.

    N-(1-methylsulfinylpropan-2-yl)-5-(prop-2-enoylamino)benzamide: Lacks the hydroxy group.

    2-hydroxy-N-(1-methylsulfinylpropan-2-yl)benzamide: Lacks the prop-2-enoylamino group.

Uniqueness

The unique combination of functional groups in this compound contributes to its distinct chemical properties and potential applications. The presence of both hydroxy and methylsulfinyl groups allows for diverse chemical reactivity, while the prop-2-enoylamino group may enhance its biological activity.

Properties

IUPAC Name

2-hydroxy-N-(1-methylsulfinylpropan-2-yl)-5-(prop-2-enoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-4-13(18)16-10-5-6-12(17)11(7-10)14(19)15-9(2)8-21(3)20/h4-7,9,17H,1,8H2,2-3H3,(H,15,19)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPTYYOCBJUYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)C)NC(=O)C1=C(C=CC(=C1)NC(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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